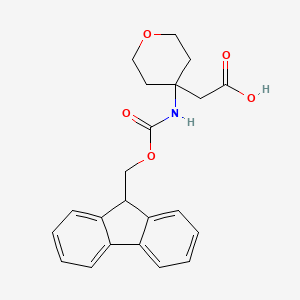
N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid
Descripción general
Descripción
N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid is a derivative of tetrahydropyran, a six-membered heterocyclic compound. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the tetrahydropyran ring. It has a molecular formula of C22H23NO5 and a molecular weight of 381.4 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Protection and Deprotection: The Fmoc group serves as a protecting group for the amino group, which can be introduced and removed as needed during peptide synthesis.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate, aqueous dioxane.
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include the deprotected amine and the Fmoc byproducts, such as dibenzofulvene .
Aplicaciones Científicas De Investigación
N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid is used extensively in scientific research, particularly in the field of peptide synthesis. The Fmoc group is a widely used protecting group for amines in solid-phase peptide synthesis (SPPS), allowing for the stepwise construction of peptides without interference from the amino group . This compound is also used in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Mecanismo De Acción
The primary mechanism of action of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled deprotection of the amino group .
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-2-tetrahydroisoquinoline acetic acid
- Tetrahydro-2H-pyran-3-carboxylic acid
- Tetrahydro-2H-pyran-2-ylmethoxy acetic acid
Uniqueness
N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid is unique due to its specific structure, which combines the Fmoc protecting group with the tetrahydropyran ring. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in organic and medicinal chemistry.
Propiedades
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-20(25)13-22(9-11-27-12-10-22)23-21(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMNKVJISWGUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589242 | |
| Record name | [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946716-25-2 | |
| Record name | [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















